This compound is commercially available from several manufacturers, including FUJIFILM Wako Chemical Corporation and Sigma-Aldrich, with a purity typically exceeding 95% . The CAS registry number for 3,4-Methylenedioxyphenylboronic acid is 94839-07-3, which facilitates its identification in chemical databases.
The synthesis of 3,4-Methylenedioxyphenylboronic acid can be accomplished through various methods. One common approach involves the reaction of phenol derivatives with boron reagents. A detailed synthesis method includes:
The molecular structure of 3,4-Methylenedioxyphenylboronic acid features a phenolic ring substituted with methylene dioxy groups at the 3 and 4 positions relative to the boronic acid functional group.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure:
3,4-Methylenedioxyphenylboronic acid participates in several significant chemical reactions:
These reactions are characterized by mild conditions and high selectivity, making them valuable in synthetic organic chemistry.
The mechanism of action for reactions involving 3,4-Methylenedioxyphenylboronic acid often revolves around its ability to form stable complexes with electrophiles due to the presence of the boron atom:
The physical properties of 3,4-Methylenedioxyphenylboronic acid include:
Chemical properties include:
3,4-Methylenedioxyphenylboronic acid has diverse applications across various fields:
The Petasis borono-Mannich reaction stands as a pivotal multicomponent reaction (MCR) employing this boronic acid. This convergent methodology enables the single-step assembly of structurally complex amines by reacting glyoxylic acid, α-amino phosphonates, and 3,4-methylenedioxyphenylboronic acid. The reaction proceeds through a coordinated transition state where the boronic acid acts as a carbonyl-activated nucleophile, transferring its aryl group to the iminium intermediate formed between the amine and carbonyl components [2] [9]. This strategy has been successfully implemented in synthesizing tetrahydroisoquinoline precursors with high efficiency, achieving yields exceeding 90% under optimized conditions in dichloromethane at ambient temperature [9].
Beyond the classic Petasis reaction, this boronic acid participates in Mannich-type multicomponent assemblies followed by 1,3-dipolar cycloadditions. These sequential transformations enable the construction of tetrahydroisoquinoline-fused isoxazolidine scaffolds—pharmacologically relevant heterocycles exhibiting significant structural complexity. The methylenedioxy moiety influences the reaction trajectory through its electron-donating properties, enhancing the nucleophilicity of the boronic acid while providing a chelating capability that stabilizes transition states [1] [3]. These MCR approaches exemplify the compound's utility in diversity-oriented synthesis, allowing access to intricate molecular architectures from simple building blocks.
Table 1: Multicomponent Reactions Featuring 3,4-Methylenedioxyphenylboronic Acid
Reaction Type | Key Components | Product Scaffold | Yield (%) | Reference |
---|---|---|---|---|
Petasis Reaction | Glyoxylic acid, α-amino phosphonates | Substituted tetrahydroisoquinolines | 90-95 | [9] |
Mannich-Type Assembly | Aldehydes, nitrones | Isoxazolidine-fused tetrahydroisoquinolines | 70-85 | [1] |
Ugi-Smiles Coupling | Isocyanides, electron-deficient phenols | Heterocyclic biaryls | 60-75 | [2] |
Palladium-catalyzed Suzuki-Miyaura cross-coupling represents the most extensively applied transformation for this boronic acid derivative. The methylenedioxy group's electron-donating nature significantly enhances transmetalation efficiency in these reactions. When coupled with aryl halides, including challenging heteroaryl chlorides, the boronic acid participates in reactions catalyzed by palladium phosphine complexes (e.g., Pd(PPh₃)₄) and more advanced N-heterocyclic carbene (NHC) catalysts. These systems operate under mild conditions (70-90°C) in aqueous-organic biphasic mixtures, producing functionalized benzodioxole derivatives with excellent retention of stereochemistry when applicable [1] [3] [7].
The photoinduced oxidative Heck reaction has emerged as a powerful metal-free alternative for modifying this boronic acid. Under visible light irradiation in the presence of organic dyes (e.g., eosin Y), the boronic acid undergoes single-electron oxidation to generate aryl radicals that subsequently attack activated alkenes. This methodology provides regioselective access to functionalized cinnamaldehyde derivatives bearing the methylenedioxyphenyl motif—valuable intermediates in natural product synthesis. The reaction proceeds efficiently at ambient temperature without requiring expensive transition metal catalysts, demonstrating an advance in sustainable methodology [3] [8].
Table 2: Catalyst Systems for 3,4-Methylenedioxyphenylboronic Acid Functionalization
Reaction Type | Catalyst System | Key Advantages | Substrate Scope |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos | Tolerant of heteroaryl chlorides | Aryl/heteroaryl halides |
Oxidative Heck | Eosin Y/visible light | Metal-free, ambient temperature | Electron-deficient alkenes |
Carbonylative Coupling | PdCl₂(dppf)/CO atmosphere | Introduces carbonyl functionality | Aryl iodides, bromides |
The intramolecular 1,3-dipolar cycloaddition strategy provides an elegant route to tetrahydroisoquinoline-fused isoxazolidines using this boronic acid. The synthesis commences with a Petasis reaction incorporating nitrone-containing aldehydes, yielding advanced intermediates primed for cyclization. Upon heating or acid activation, these intermediates undergo stereospecific cycloadditions, constructing the isoxazolidine ring with excellent diastereocontrol. The methylenedioxyphenyl group significantly influences stereoselectivity through steric and electronic effects, typically favoring the endo-transition state [1] [9].
Critical to the success of this methodology is the orthogonal reactivity of the boronic acid amid competing functional groups. The reaction sequence demonstrates remarkable functional group tolerance, preserving the integrity of the benzodioxole ring while forming new C-N and C-O bonds. This approach has enabled the synthesis of complex alkaloid-like frameworks bearing quaternary stereocenters at the ring fusion points—structural features challenging to access through conventional methods [4] [9]. The methylenedioxy group remains intact throughout these transformations, serving as both a directing group and steric modulator.
The Pictet-Spengler cyclization of intermediates derived from 3,4-methylenedioxyphenylboronic acid provides efficient access to the crinine alkaloid scaffold. This transformation occurs when boronic acid-derived aryl ethylamines encounter aldehydes under Brønsted or Lewis acid catalysis (e.g., TFA, Sc(OTf)₃). The reaction proceeds through N-acyliminium ion intermediates, where the electron-rich methylenedioxyphenyl group facilitates electrophilic cyclization onto aromatic rings, forming the critical C-C bond that completes the tetracyclic framework [1] [9].
Simultaneously, the intramolecular Alder-ene reaction has been employed in synthesizing benzodioxole-annulated carbocycles. This process capitalizes on the latent unsaturation installed through boronic acid functionalization. When subjected to thermal activation (toluene reflux) or ruthenium catalysis, substrates bearing diene and enophile functionalities undergo stereoselective cyclizations. The methylenedioxy group influences the reaction trajectory through conformational constraints imposed by its cyclic ketal structure, often directing approach angles to favor specific stereoisomers. These transformations typically proceed with high atom economy, generating minimal byproducts while constructing complex polycyclic systems in a single synthetic operation [1] [6].
The Dieckmann condensation represents another cyclization strategy applicable to ester-functionalized derivatives of this boronic acid. This base-mediated process involves intramolecular Claisen condensation of diesters, forming cyclic β-keto esters. The reaction demonstrates particular efficiency with 1,6- and 1,7-diesters, producing five- and six-membered carbocyclic rings fused to the benzodioxole system. The resulting β-keto esters serve as versatile intermediates for further functionalization, including alkylation and decarboxylation sequences that introduce additional structural complexity [6].
Table 3: Key Derivatives and Applications of 3,4-Methylenedioxyphenylboronic Acid
Compound Name | Chemical Structure | Synthetic Application |
---|---|---|
3,4-Methylenedioxyphenylboronic acid | C₇H₇BO₄ | Petasis reactions, Suzuki couplings |
3,4-Methylenedioxyacetophenone | C₉H₈O₃ | Intramolecular Claisen condensations |
Benzo[d][1,3]dioxole-5-boronic acid | Synonym | Oxidative Heck reactions |
7,12-Dihydro-6,12-methanodibenzo[c,f]azocine | Tetracyclic scaffold | Opioid receptor ligands |
Table 4: Physical and Chemical Properties of 3,4-Methylenedioxyphenylboronic Acid
Property | Value | Method/Notes |
---|---|---|
CAS Number | 94839-07-3 | Chemical Abstracts Service |
Molecular Formula | C₇H₇BO₄ | Elemental analysis |
Molecular Weight | 165.94 g/mol | Mass spectrometry |
Melting Point | 224-229°C | Lit. value [1] [3] |
Appearance | White to green crystalline powder | Visual characterization |
Purity | 95-105% (by titration) | Assay method [1] |
Storage Conditions | Room temperature | Manufacturer recommendation [1] |
SMILES String | OB(O)c1ccc2OCOc2c1 | Molecular representation [3] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0